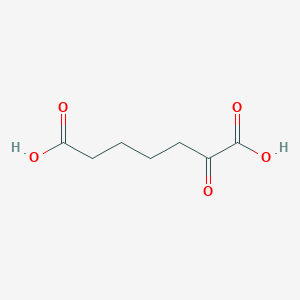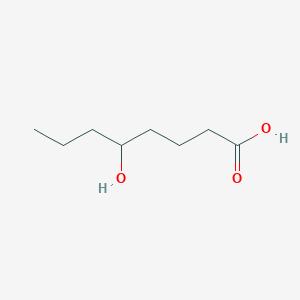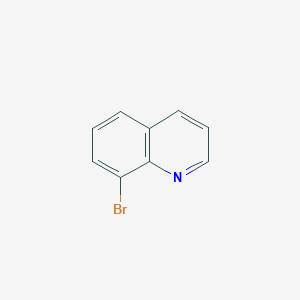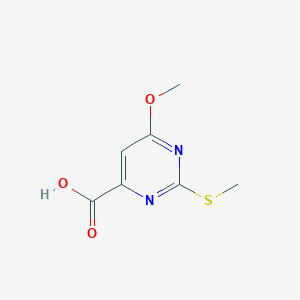
6-Methoxy-2-(methylthio)pyrimidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methoxy-2-(methylthio)pyrimidine-4-carboxylic acid is a heterocyclic compound with the molecular formula C7H8N2O3S It is characterized by a pyrimidine ring substituted with methoxy and methylsulfanyl groups at positions 6 and 2, respectively, and a carboxylic acid group at position 4
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-(methylthio)pyrimidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of appropriate pyrimidine precursors with methoxy and methylsulfanyl substituents. The reaction conditions typically include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
6-Methoxy-2-(methylthio)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrimidine derivatives.
科学研究应用
6-Methoxy-2-(methylthio)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of 6-Methoxy-2-(methylthio)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methylsulfanyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The carboxylic acid group can form ionic interactions with positively charged residues in the target protein .
相似化合物的比较
Similar Compounds
2-Methylsulfanyl-pyrimidine-4,6-diol: Similar structure but with hydroxyl groups at positions 4 and 6 instead of a carboxylic acid and methoxy group.
4,6-Dichloro-2-(methylsulfanyl)pyrimidine-5-carboxylic acid: Contains chloro substituents at positions 4 and 6, and a carboxylic acid group at position 5.
Uniqueness
6-Methoxy-2-(methylthio)pyrimidine-4-carboxylic acid is unique due to the presence of both methoxy and methylsulfanyl groups, which confer distinct chemical properties and reactivity.
属性
CAS 编号 |
15584-03-9 |
|---|---|
分子式 |
C7H8N2O3S |
分子量 |
200.22 g/mol |
IUPAC 名称 |
6-methoxy-2-methylsulfanylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C7H8N2O3S/c1-12-5-3-4(6(10)11)8-7(9-5)13-2/h3H,1-2H3,(H,10,11) |
InChI 键 |
GYVNDEWERGAJHW-UHFFFAOYSA-N |
SMILES |
COC1=NC(=NC(=C1)C(=O)O)SC |
规范 SMILES |
COC1=NC(=NC(=C1)C(=O)O)SC |
Key on ui other cas no. |
15584-03-9 |
同义词 |
6-methoxy-2-methylsulfanyl-pyrimidine-4-carboxylic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


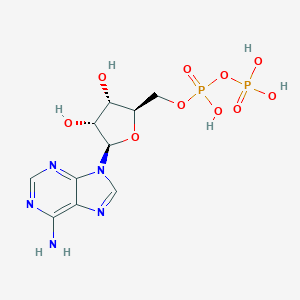
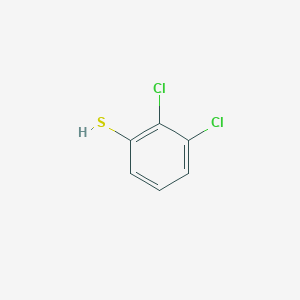


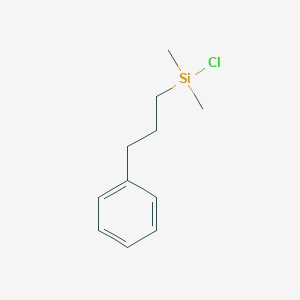
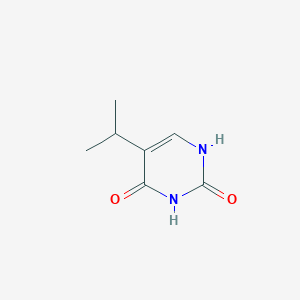

![2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole](/img/structure/B100486.png)
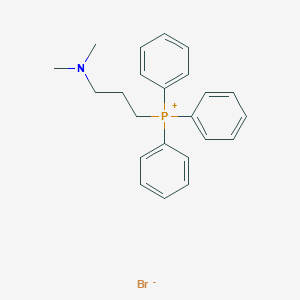
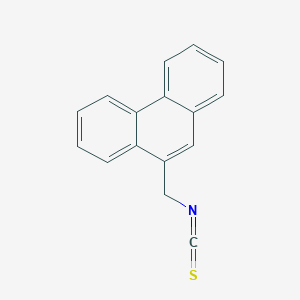
![1-[(3aR,4R,6R,6aR)-2-[4-[2-chloroethyl(methyl)amino]phenyl]-6-(hydroxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B100489.png)
